2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate
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Overview
Description
2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of 2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they may inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H7N2O5- |
---|---|
Molecular Weight |
235.17 g/mol |
IUPAC Name |
2-(1-hydroxy-6-nitroindol-4-yl)acetate |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)4-6-3-7(12(16)17)5-9-8(6)1-2-11(9)15/h1-3,5,15H,4H2,(H,13,14)/p-1 |
InChI Key |
ZZNTUZRYWPNGSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C2=CC(=CC(=C21)CC(=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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